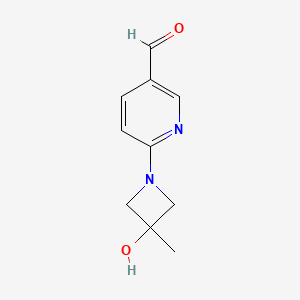
4,4-Dimethylcycloheptane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylcycloheptane-1-thiol is an organic compound with the molecular formula C9H18S. It is a thiol derivative of cycloheptane, characterized by the presence of a thiol group (-SH) attached to the first carbon of the cycloheptane ring, and two methyl groups attached to the fourth carbon. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcycloheptane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 4,4-dimethylcycloheptanone. This process typically includes the following steps:
Reduction of 4,4-dimethylcycloheptanone: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conversion to the thiol: The alcohol is then converted to the thiol using a thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method could be the direct thiolation of 4,4-dimethylcycloheptane using hydrogen sulfide (H2S) in the presence of a catalyst under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylcycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: The corresponding hydrocarbon (C9H18).
Substitution: Various substituted thiol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethylcycloheptane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play crucial roles in biological systems, including enzyme function and cellular signaling.
Medicine: Thiol-containing compounds are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of polymers, pharmaceuticals, and as a flavoring agent due to its strong odor.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethylcycloheptane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in various biological processes, including protein folding and cellular signaling. The thiol group can also act as a nucleophile, participating in substitution reactions that modify other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptane-1-thiol: Lacks the two methyl groups at the fourth carbon.
4-Methylcycloheptane-1-thiol: Has only one methyl group at the fourth carbon.
Cyclohexane-1-thiol: A six-membered ring instead of a seven-membered ring.
Uniqueness
4,4-Dimethylcycloheptane-1-thiol is unique due to the presence of two methyl groups at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s steric hindrance and electronic distribution, making it distinct from other thiol derivatives.
Propiedades
Fórmula molecular |
C9H18S |
|---|---|
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
4,4-dimethylcycloheptane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-9(2)6-3-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3 |
Clave InChI |
XLISCJPJAPHQKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(CC1)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)

![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)



![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
![N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13171643.png)

![Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171655.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13171657.png)


